molecular formula C15H13BrN2O3 B2435176 5-bromo-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)furan-2-carboxamide CAS No. 921999-51-1

5-bromo-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)furan-2-carboxamide

Cat. No.: B2435176
CAS No.: 921999-51-1
M. Wt: 349.184
InChI Key: NXPLNRBECNJCHD-UHFFFAOYSA-N
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Description

5-bromo-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)furan-2-carboxamide is a useful research compound. Its molecular formula is C15H13BrN2O3 and its molecular weight is 349.184. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Transformations

5-bromo-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)furan-2-carboxamide and related compounds are synthesized and studied for their potential in various fields of scientific research. These compounds are part of a broader category of chemical entities explored for their pharmacological interest and diverse applications in medicinal chemistry. The synthetic routes and transformations of these compounds provide valuable insights into their chemical properties and potential utility.

For example, the synthesis of new trans-2-benzyl-3-(furan-2-yl)-4-substituted-1,2,3,4-tetrahydroisoquinolinones incorporates pharmacologically interesting fragments and pharmacophoric substituents, indicating the compound's relevance in drug discovery and development M. Kandinska, I. Kozekov, M. Palamareva, 2006. Similarly, the exploration of 2-Aryl-6-substituted quinolines as fluorescent brightening agents suggests applications beyond pharmacology, including materials science D. W. Rangnekar, G. Shenoy, 1987.

Medicinal Chemistry Applications

In medicinal chemistry, these compounds are key intermediates and active moieties in the synthesis of drugs and biological probes. The process chemistry improvements, such as the introduction of telescoping processes, underscore the importance of these compounds in accelerating drug discovery and development while maintaining high purity and yield K. Nishimura, T. Saitoh, 2016.

Additionally, the synthesis and evaluation of 4-oxoquinazolin-3(4H)-yl)furan-2-carboxamides as potent tyrosinase inhibitors, through mechanisms such as non-competitive inhibition forming an enzyme-inhibitor complex, reveal the therapeutic potential of these compounds in treating conditions like hyperpigmentation Nilam C. Dige et al., 2019.

Antiprotozoal and Antitumor Activities

The investigation into novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines as antiprotozoal agents, with compounds showing strong DNA affinities and excellent in vivo activity, highlights the potential of these chemical entities in addressing parasitic diseases M. Ismail et al., 2004. Furthermore, the synthesis and antitumor activity of isoquinoline-1-carboxaldehyde thiosemicarbazone derivatives, demonstrating significant antineoplastic activity in models of leukemia, suggest their utility in cancer research and therapy M. Liu et al., 1995.

Properties

IUPAC Name

5-bromo-N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrN2O3/c1-18-11-4-3-10(8-9(11)2-7-14(18)19)17-15(20)12-5-6-13(16)21-12/h3-6,8H,2,7H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXPLNRBECNJCHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.